1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Overview
Description
“1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name of this compound suggests that it has a fluorine atom and a hydroxy group attached to a phenyl group, which is part of a larger benzodiazepine structure .
Molecular Structure Analysis
Benzodiazepines are bicyclic compounds consisting of a benzene ring fused to a diazepine ring, which is a seven-membered ring with two nitrogen constituents. The specific substitutions on the benzene ring can greatly influence the properties and biological activity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzodiazepines are usually crystalline solids under room temperature, and their solubility depends on the particular substituents present .Scientific Research Applications
Synthesis and Pharmacological Potential
A noteworthy study explored the synthesis of new 1-hydroxyalkyl derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones, revealing the potential of these compounds as antianxiety-sedative agents based on preliminary evaluations in animals and humans (Tamagnone, De Maria, & De Marchi, 1975). This highlights the compound's role in developing new therapeutic agents with possible sedative properties.
Anticonvulsant and Neuropharmacological Effects
Research has demonstrated the anticonvulsant properties of benzodiazepine derivatives, acting as AMPA receptor antagonists. These findings underscore the therapeutic potential of such compounds in managing seizures and other neuropharmacological conditions (Chimirri et al., 1998). Moreover, studies on specific 1,5-benzodiazepine compounds in mice have investigated their neuropharmacological activities, providing insights into their potential as pharmacological agents (Ben-Cherif et al., 2010).
Antimicrobial Properties
Recent studies have also delved into the antimicrobial properties of benzodiazepine derivatives, particularly against Candida albicans, suggesting the potential use of these compounds in developing antifungal agents (Pant, Godwal, & Sanju, 2021). Another study highlighted the synthesis of 1,5-Benzothiazepines under ultrasound irradiation, showing significant antimicrobial activity, which indicates the versatility of benzodiazepine derivatives in creating effective antimicrobial agents (Chate et al., 2011).
Structural and Chemical Studies
Structural analyses of benzodiazepine derivatives have provided critical insights into their molecular configurations and interactions. For instance, the study of 5-(4-Fluorophenyl)-1,8-dimethyl-2-(p-toluoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepine Monohydrate has shed light on the conformations typical for 2-(acylaminomethyl)benzodiazepines, which is crucial for understanding their biological activities (Peeters, Blaton, & Ranter, 1997).
Mechanism of Action
While the mechanism of action for this specific compound isn’t known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHDLXJLIJMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425402 | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-09-3 | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.